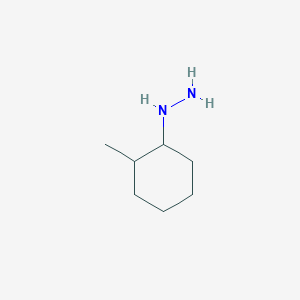

(2-Methylcyclohexyl)hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methylcyclohexyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-4-2-3-5-7(6)9-8/h6-7,9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUXYOWDRGZHTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600289 | |

| Record name | (2-Methylcyclohexyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45659-67-4 | |

| Record name | (2-Methylcyclohexyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Synthesis Guide: (2-Methylcyclohexyl)hydrazine

Executive Summary & Strategic Analysis

(2-Methylcyclohexyl)hydrazine is a valuable pharmacophore and building block, particularly in the synthesis of fused pyrazoles and indazoles found in diverse therapeutic agents. While conceptually simple, the synthesis of secondary alkyl hydrazines is fraught with practical challenges, primarily polyalkylation and N-N bond cleavage .

The Synthetic Challenge

Direct alkylation of hydrazine with 2-methylcyclohexyl halides (SN2) is mechanistically flawed for high-purity applications. It suffers from:

-

Polyalkylation: The nucleophilicity of the product (alkyl hydrazine) is often higher than the starting hydrazine, leading to N,N-dialkyl and trialkyl impurities.

-

Elimination: The steric hindrance of the 2-methyl substituted ring favors E2 elimination over substitution, reducing yield.

The Superior Route: Reductive Hydrazination

To ensure "Self-Validating" process integrity, this guide details the Reductive Hydrazination route. This two-step, one-pot protocol involves the condensation of 2-methylcyclohexanone with hydrazine to form a hydrazone intermediate, followed by selective reduction.

Advantages:

-

Stoichiometric Control: Prevents polyalkylation.

-

Stereochemical Management: Allows for kinetic vs. thermodynamic control during the reduction phase.

-

Scalability: Avoids high-pressure hydrogenation equipment often required for alternative routes.

Safety & Handling (Critical)

WARNING: Hydrazine and its derivatives are potent hepatotoxins, carcinogens, and instability hazards.

| Hazard Class | Specific Risk | Mitigation Strategy |

| Toxicity | Acute neurotoxin; suspected human carcinogen. | Use a dedicated fume hood.[1] Double-glove (Nitrile/Laminate). |

| Instability | Anhydrous hydrazine is hypergolic and unstable. | Use Hydrazine Hydrate (50-64%) or Boc-protected hydrazine to mitigate explosion risk. |

| Reaction | Exothermic gas evolution (N₂) possible. | Ensure pressure-relief venting on all reaction vessels. |

Reaction Pathway & Logic

The synthesis proceeds via the formation of 2-methylcyclohexanone hydrazone, which exists in equilibrium with its ene-hydrazine tautomer. The critical control point is the selective reduction of the C=N bond without cleaving the N-N bond (hydrogenolysis).

Mechanistic Flow (Graphviz)

Figure 1: Mechanistic pathway for the reductive hydrazination. Note the pH dependency for the reduction step.

Detailed Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7][8][9]

-

Substrate: 2-Methylcyclohexanone (CAS: 583-60-8)

-

Reagent: Hydrazine Hydrate (64% solution) (CAS: 7803-57-8)

-

Reductant: Sodium Cyanoborohydride (NaCNBH₃) (CAS: 25895-60-7)

-

Solvent: Methanol (anhydrous)

-

Catalyst/pH Adjuster: Glacial Acetic Acid

Step-by-Step Methodology

Phase 1: Hydrazone Formation

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and internal thermometer. Flush with Nitrogen (N₂).

-

Charging: Add Hydrazine Hydrate (3.0 equivalents) to the flask.

-

Causality: Excess hydrazine is strictly required to prevent two ketone molecules condensing with one hydrazine (forming an azine).

-

-

Addition: Dissolve 2-Methylcyclohexanone (1.0 equivalent) in Methanol (5 volumes). Add dropwise to the hydrazine solution at 0°C.

-

Reaction: Allow to warm to room temperature (20-25°C) and stir for 2 hours.

-

Validation: Monitor by TLC or GC.[2] Disappearance of the ketone peak indicates conversion to hydrazone.

-

Phase 2: Selective Reduction

-

Acidification: Cool the mixture to 0°C. Add Glacial Acetic Acid dropwise until pH reaches ~3–4.

-

Reduction: Add Sodium Cyanoborohydride (1.5 equivalents) in small portions over 30 minutes.

-

Safety: Do not use NaBH₄; it is too strong and may reduce the ketone before hydrazone formation is complete or lead to side reactions. NaCNBH₃ is specific for imines/hydrazones at acidic pH.

-

-

Digestion: Stir at ambient temperature for 12–16 hours.

Phase 3: Workup & Isolation

-

Quench: Slowly add 6M NaOH to basify the solution to pH > 12.

-

Purpose: Neutralizes excess acid and decomposes remaining boron complexes.

-

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

-

Washing: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Salt Formation (Purification): Dissolve the crude oil in diethyl ether. Add 2M HCl in ether dropwise. The This compound hydrochloride salt will precipitate as a white solid.

-

Integrity Check: The salt form is stable and allows for recrystallization (from EtOH/Et₂O) to remove non-basic impurities.

-

Stereochemical Considerations

The reduction of 2-methylcyclohexanone derivatives yields a mixture of cis and trans isomers.[6]

-

Thermodynamics: The trans-isomer (diequatorial) is thermodynamically more stable.

-

Kinetics: Hydride attack (from NaCNBH₃) typically occurs from the axial direction (less hindered), pushing the hydrazine group to the equatorial position.

-

Outcome: Expect a diastereomeric ratio (dr) favoring the trans isomer (typically 3:1 to 4:1).

| Isomer | Configuration | Origin |

| Trans | 1-hydrazine (eq), 2-methyl (eq) | Axial hydride attack (Major Product) |

| Cis | 1-hydrazine (ax), 2-methyl (eq) | Equatorial hydride attack (Minor Product) |

Note: Separation of isomers is best achieved via fractional crystallization of the Hydrochloride salt or preparative HPLC.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the hydrochloride salt.

Analytical Validation

To confirm the identity of the synthesized material, the following parameters should be verified:

-

1H NMR (DMSO-d6):

- 0.8–0.9 ppm (d, 3H, -CH₃).

- 2.8–3.1 ppm (m, 1H, N-CH-Cyclohexyl).

- 7.0–8.5 ppm (broad s, exchangeable, -NHNH₃⁺).

-

Mass Spectrometry (ESI+):

-

Calculated [M+H]⁺: 129.13 m/z.

-

Observe peak at 129.1 m/z.

-

References

-

Kawase, Y., et al. (2014).[4] "Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane." Synthesis, 46, 455-464.[4] Link

- Context: Establishes the protocol for reductive alkylation of hydrazines using borane reagents.

-

Lane, C. F. (1975). "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, 1975(3), 135-146. Link

- Context: The authoritative review on using NaCNBH3 for selective imine/hydrazone reduction in the presence of ketones.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for Hydrazine." Link

-

Context: Safety data and toxicity profiles for hydrazine handling.[7]

-

-

Nielsen, L., et al. (2025). "Engineered Biocatalyst for Enantioselective Hydrazone Reduction." Angewandte Chemie Int.[8] Ed.Link

- Context: Recent advances in stereoselective reduction of hydrazones, validating the difficulty of chemical stereocontrol.

Sources

- 1. ehs.unm.edu [ehs.unm.edu]

- 2. benchchem.com [benchchem.com]

- 3. reddit.com [reddit.com]

- 4. Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients [organic-chemistry.org]

- 5. chemicalbook.com [chemicalbook.com]

- 6. odinity.com [odinity.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Engineered Biocatalyst for Enantioselective Hydrazone Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: Unveiling the Potential of a Versatile Building Block

An In-depth Technical Guide to the Potential Applications of (2-Methylcyclohexyl)hydrazine

In the landscape of synthetic chemistry and drug discovery, the utility of a molecule is often dictated by the reactivity of its functional groups and the physicochemical properties conferred by its structural backbone. This compound is a chiral, substituted hydrazine that, while not extensively documented in dedicated literature, stands as a molecule of significant latent potential. Its structure marries the nucleophilic and reductive character of the hydrazine moiety with the lipophilic, sterically defined cyclohexane framework. The presence of a methyl group introduces an additional layer of stereochemical complexity and modulates the molecule's physical properties.

This guide moves beyond a simple recitation of facts. It serves as a forward-looking technical exploration, grounded in the established principles of hydrazine chemistry, to illuminate the potential applications of this compound for researchers, medicinal chemists, and process development scientists. We will delve into logical synthetic strategies, propose tangible applications in heterocyclic chemistry and drug development, and outline the analytical methods for its characterization. The insights herein are derived from analogous structures and established reaction mechanisms, providing a robust framework for future research and development.

Molecular Profile and Safety Imperatives

Chemical and Physical Properties

This compound is a disubstituted cyclohexane containing a hydrazine group at the C1 position and a methyl group at the C2 position. This arrangement creates two adjacent stereocenters, meaning the molecule can exist as different diastereomers (cis and trans) and enantiomers.

Table 1: Key Physicochemical Properties of [(1S,2S)-2-methylcyclohexyl]hydrazine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₆N₂ | PubChem[1] |

| Molecular Weight | 128.22 g/mol | PubChem[1] |

| XLogP3 | 1.3 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Topological Polar Surface Area | 38.1 Ų | PubChem[1] |

The nonpolar cyclohexyl ring is expected to enhance the lipophilicity of molecules into which it is incorporated, a critical parameter influencing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties in drug design.[2]

Critical Safety and Handling Protocols

Hydrazine and its derivatives are classified as highly hazardous substances.[3] They are often corrosive, toxic, and potential carcinogens.[4][5][6]

Hazard Profile:

-

Toxicity: Hydrazines can be fatal if inhaled, toxic in contact with skin, and harmful if swallowed.[3] Acute exposure may damage the liver, kidneys, and central nervous system.[6]

-

Corrosivity: The liquid and its vapors can cause severe skin burns and eye damage.[4]

-

Carcinogenicity: Hydrazine is classified by the EPA as a Group B2, probable human carcinogen.[6]

-

Reactivity: Hydrazine is a strong reducing agent and can react violently with oxidants, acids, and certain metals, creating a fire and explosion hazard.[4]

Mandatory Handling Procedures:

-

Engineering Controls: All work must be conducted in a certified chemical fume hood with sufficient ventilation.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and splash-proof chemical safety goggles. A face shield is recommended for transfers of larger quantities.

-

Inert Atmosphere: Due to its reactivity, storage and reactions may require an inert atmosphere (e.g., nitrogen or argon).

-

Waste Disposal: All waste containing this compound must be collected in designated, labeled containers and disposed of according to institutional and federal regulations for hazardous chemical waste.

Strategies for Chemical Synthesis

Proposed Synthetic Workflow: Reductive Amination

This two-step process first involves the formation of a hydrazone intermediate, which is then reduced to the target hydrazine. This approach is advantageous as it starts from a readily available ketone.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis via Reductive Amination

Objective: To synthesize this compound from 2-methylcyclohexanone.

Materials:

-

2-Methylcyclohexanone (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Glacial acetic acid (catalytic amount)

-

Ethanol (solvent)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (solvent)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for salt formation, optional)

Step-by-Step Methodology:

-

Hydrazone Formation:

-

To a round-bottom flask equipped with a reflux condenser, add 2-methylcyclohexanone and ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Slowly add hydrazine hydrate to the stirred solution.

-

Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude 2-methylcyclohexanone hydrazone.

-

-

Reduction to Hydrazine:

-

Causality: Sodium cyanoborohydride is chosen as the reducing agent because it is mild and selectively reduces the protonated imine (hydrazonium ion) in situ under weakly acidic conditions, minimizing the reduction of other functional groups.

-

Dissolve the crude hydrazone in methanol.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium cyanoborohydride in portions, maintaining the temperature below 10 °C. The pH should be maintained between 4-6 by the dropwise addition of acetic acid if necessary.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by slowly adding water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Basify the aqueous residue with a saturated sodium bicarbonate solution until pH > 8.

-

Extract the product into diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

-

Purification:

-

The crude product can be purified by vacuum distillation.

-

Alternatively, it can be converted to its hydrochloride salt by dissolving the crude product in ether and adding a solution of HCl in ether, causing the salt to precipitate. The salt can then be collected by filtration and recrystallized.[7]

-

Potential Applications in Research and Development

The true value of this compound lies in its potential as a versatile intermediate. Its applications can be logically extrapolated from the well-established chemistry of hydrazines.[7][8]

Core Building Block for Nitrogen-Containing Heterocycles

Substituted hydrazines are foundational precursors for a vast array of nitrogen-containing heterocycles, many of which form the core of pharmaceuticals and agrochemicals.[2] The 2-methylcyclohexyl moiety can be used to introduce lipophilicity and specific stereochemistry into these scaffolds.

Focus Application: Synthesis of Substituted Pyrazoles

Pyrazoles are a privileged scaffold in medicinal chemistry. They can be readily synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Caption: Knorr-type synthesis of a substituted pyrazole.

Table 2: Hypothetical Pyrazole Derivatives from this compound

| 1,3-Dicarbonyl Reactant | Resulting Pyrazole Scaffold | Potential Therapeutic Area |

|---|---|---|

| Acetylacetone | 1-(2-Methylcyclohexyl)-3,5-dimethyl-1H-pyrazole | Anti-inflammatory (COX inhibitors) |

| Ethyl Acetoacetate | 1-(2-Methylcyclohexyl)-3-methyl-1H-pyrazol-5(4H)-one | Analgesic, Antipyretic |

| Dibenzoylmethane | 1-(2-Methylcyclohexyl)-3,5-diphenyl-1H-pyrazole | Anticancer, Kinase inhibitors |

Precursor for Bioactive Hydrazones in Drug Discovery

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a robust and high-yielding transformation. The resulting hydrazone moiety (-C=N-NH-) is a known pharmacophore found in compounds with a wide spectrum of biological activities.[9]

Workflow: Hydrazone Synthesis and Biological Screening

Caption: Workflow for generating and screening a hydrazone library.

Rationale for Drug Development: The (2-Methylcyclohexyl) group serves as a lipophilic anchor, which can enhance cell membrane penetration. By reacting the parent hydrazine with a library of aldehydes (e.g., substituted benzaldehydes, heteroaromatic aldehydes), a diverse set of candidate molecules can be rapidly generated for screening. Recent studies have shown that hydrazine-thiazole hybrids, for example, exhibit potent antidiabetic properties by inhibiting enzymes like α-glucosidase.[10] The introduction of the 2-methylcyclohexyl group could further optimize such interactions and improve pharmacokinetic profiles.

Chiral Auxiliary in Asymmetric Synthesis

Enantiomerically pure this compound can serve as a valuable chiral auxiliary. This is particularly useful for the resolution of racemic ketones or for directing stereoselective additions to the carbonyl group.

Principle of Chiral Resolution:

-

Derivatization: A racemic ketone is reacted with one enantiomer of this compound (e.g., the (1R,2R)-isomer).

-

Formation of Diastereomers: This reaction produces a mixture of two diastereomeric hydrazones. Unlike enantiomers, diastereomers have different physical properties (e.g., melting point, solubility, chromatographic retention).

-

Separation: The diastereomers are separated using standard techniques like fractional crystallization or column chromatography.

-

Cleavage: The separated diastereomeric hydrazone is then cleaved (e.g., by hydrolysis or ozonolysis) to release the enantiomerically pure ketone and recover the chiral auxiliary.

Caption: Use of this compound as a chiral auxiliary.

Analytical Characterization

Full characterization of this compound is essential for confirming its identity and purity. While experimental data is scarce, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds like (4-methoxycyclohexyl)hydrazine.[11]

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift (δ, ppm) / m/z | Notes |

|---|---|---|---|

| ¹H NMR | -NH₂ | 3.0 - 4.0 (broad singlet) | Exchangeable with D₂O. Chemical shift is concentration and solvent dependent. |

| -NH- | 4.5 - 5.5 (broad singlet) | Exchangeable with D₂O. | |

| CH-N | 2.5 - 3.0 (multiplet) | Deshielded by the adjacent nitrogen atom. | |

| Cyclohexyl CH, CH₂ | 1.0 - 2.2 (complex multiplets) | Overlapping signals from the cyclohexane ring protons. | |

| -CH₃ | 0.8 - 1.1 (doublet) | Coupled to the adjacent CH proton. | |

| ¹³C NMR | CH-N | 60 - 70 | Carbon directly attached to the electron-withdrawing hydrazine group. |

| Ring CH, CH₂ | 20 - 40 | Aliphatic carbons of the cyclohexane ring. | |

| -CH₃ | 15 - 25 | Methyl group carbon. | |

| Mass Spec (EI) | [M]⁺ | 128 | Molecular ion peak. |

| | Fragments | m/z 113, 99, 84, 43 | Expected fragments from loss of -NH₂, cleavage of the N-N bond, or fragmentation of the cyclohexane ring. |

Conclusion and Future Directions

This compound represents a chemical entity with significant, largely untapped potential. Its combination of a reactive hydrazine functional group, a lipophilic carbocyclic core, and inherent chirality makes it a compelling candidate for broad application in synthetic and medicinal chemistry. This guide has laid out a logical, evidence-based framework for its synthesis, handling, and deployment as a strategic building block.

Future research should focus on:

-

Optimizing Synthesis: Developing and validating a high-yield, scalable, and safe synthesis for both the racemic mixture and pure stereoisomers of this compound.

-

Exploring Heterocyclic Libraries: Systematically reacting the title compound with a variety of synthons to create novel libraries of pyrazoles, indoles, and other heterocycles for biological screening.

-

Medicinal Chemistry Campaigns: Designing and synthesizing focused libraries of (2-Methylcyclohexyl)hydrazones and hydrazides as potential antimicrobial, antidiabetic, or anticancer agents.

-

Asymmetric Applications: Validating the efficacy of its enantiopure forms as recoverable chiral auxiliaries in asymmetric synthesis.

By pursuing these avenues, the scientific community can unlock the full potential of this versatile molecule, paving the way for new discoveries in drug development and materials science.

References

Sigma-Aldrich. (2025). SAFETY DATA SHEET - Hydrazine hydrate. Retrieved from

[2] Benchchem. (n.d.). (2-Methoxycyclohexyl)hydrazine | 158438-46-1. Retrieved from

[12] Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from

[13] Google Patents. (n.d.). EP0134259B1 - Improved process for preparing hydrazines. Retrieved from

[3] Fisher Scientific. (2023). SAFETY DATA SHEET - Hydrazine hydrate. Retrieved from

[1] PubChem. (n.d.). [(1S,2S)-2-methylcyclohexyl]hydrazine | C7H16N2 | CID 28152452. Retrieved from

[14] Chemical Synthesis and Properties of Hydrazines. (n.d.). 2-(2-methylcyclohexyl)hydrazinecarboxamide. Retrieved from

[7] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Cyclohexylhydrazine Hydrochloride in Modern Organic Synthesis. Retrieved from

[15] BLD Pharm. (n.d.). (Cyclohexylmethyl)hydrazine hydrochloride. Retrieved from

[11] Benchchem. (n.d.). Spectroscopic Analysis of (4-methoxycyclohexyl)hydrazine: A Technical Guide. Retrieved from

[8] Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from

[4] ChemicalBook. (n.d.). HYDRAZINE - Safety Data Sheet. Retrieved from

[16] MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from

[5] NIH. (n.d.). Toxicological Profile for Hydrazines - HEALTH EFFECTS. Retrieved from

[6] EPA. (n.d.). Hydrazine. Retrieved from

[9] MDPI. (2022). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Retrieved from

[10] NIH. (2024). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Retrieved from

Sources

- 1. [(1S,2S)-2-methylcyclohexyl]hydrazine | C7H16N2 | CID 28152452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-Methoxycyclohexyl)hydrazine | 158438-46-1 | Benchchem [benchchem.com]

- 3. fishersci.ie [fishersci.ie]

- 4. chemicalbook.com [chemicalbook.com]

- 5. HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. nbinno.com [nbinno.com]

- 8. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. EP0134259B1 - Improved process for preparing hydrazines - Google Patents [patents.google.com]

- 14. chemsynthesis.com [chemsynthesis.com]

- 15. 3637-58-9|(Cyclohexylmethyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Regioselective N-Alkylation of (2-Methylcyclohexyl)hydrazine

Executive Summary

The alkylation of substituted hydrazines is a common yet deceptively complex transformation in medicinal chemistry. The nucleophilicity of both nitrogen atoms often leads to mixtures of regioisomers (

Due to the steric hindrance provided by the 2-methylcyclohexyl moiety at

-

Method A (Reductive Alkylation): The "Gold Standard" for high-fidelity mono-alkylation using aldehydes/ketones.

-

Method B (Direct Alkylation): A base-mediated approach for simple alkyl halides, with critical controls to prevent quaternization.

Substrate Analysis & Mechanistic Strategy

The Challenge of Regioselectivity

This compound contains two nucleophilic nitrogen atoms:

- (Internal): Attached to the cyclohexane ring. It is secondary and significantly sterically hindered, particularly by the methyl group at the C2 position of the ring.

-

(Terminal): Primary (

Strategic Insight: In direct alkylation,

Reaction Pathway Visualization

Figure 1: Mechanistic pathways. Method A (Solid Blue) provides a controlled route via hydrazone formation, preventing the over-alkylation cascade common in Method B (Dashed).[1]

Experimental Protocols

Method A: Reductive Alkylation (Recommended)

Best for: Introducing primary or secondary alkyl groups with high mono-selectivity.

Mechanism: Formation of a hydrazone at the terminal

Reagents

-

Substrate: this compound (1.0 equiv)[1]

-

Carbonyl Source: Aldehyde or Ketone (1.0 - 1.1 equiv)[1]

-

Reducing Agent: Sodium Cyanoborohydride (

) (1.5 equiv)[1][2]-

Note: Sodium Triacetoxyborohydride (

) can be used but reacts slower with hydrazones.

-

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

-

Acid Catalyst: Acetic Acid (AcOH) (Catalytic to 1.0 equiv).[1]

Step-by-Step Protocol

-

Imine/Hydrazone Formation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in MeOH (0.2 M concentration).

-

Add the Aldehyde/Ketone (1.05 equiv) dropwise at room temperature.

-

Optional: If the carbonyl is unreactive (e.g., a ketone), add AcOH (1.0 equiv) and fit with a reflux condenser.[1] Stir for 1–2 hours.

-

Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the starting hydrazine and formation of the hydrazone (typically less polar).

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add

(1.5 equiv) in portions over 10 minutes. Caution: Toxic cyanide generation is possible if strong acid is present; ensure pH is >3.[1] -

Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

-

Workup:

-

Quench the reaction with saturated aqueous

. -

Evaporate the organic solvent (MeOH) under reduced pressure.

-

Extract the aqueous residue with Ethyl Acetate (

). -

Wash combined organics with Brine, dry over

, and concentrate.[1]

-

-

Purification:

-

Flash chromatography (DCM/MeOH gradient).[1] The mono-alkylated product is usually more polar than the hydrazone but less polar than the starting material.

-

Method B: Direct Alkylation (Base-Mediated)

Best for: Simple alkylations (Methyl, Benzyl) where reductive methods are not applicable.[1] Risk: High probability of dialkylation.

Reagents

-

Substrate: this compound (1.0 equiv)[1]

-

Electrophile: Alkyl Halide (R-X, preferably Bromide or Iodide) (0.9 equiv - Sub-stoichiometric to limit over-alkylation)[1]

-

Base: Cesium Carbonate (

) or DIPEA. -

Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Protocol

-

Preparation:

-

Dissolve this compound (1.0 equiv) in anhydrous ACN (0.1 M).

-

Add

(1.5 equiv). Stir at room temperature for 15 minutes.

-

-

Addition:

-

Dissolve the Alkyl Halide (0.9 equiv) in a small volume of ACN.

-

Crucial Step: Add the alkyl halide solution dropwise over 30–60 minutes using a syringe pump or addition funnel. Keeping the concentration of the alkylating agent low relative to the hydrazine favors mono-alkylation.

-

-

Reaction:

-

Stir at room temperature. Heating increases the rate of over-alkylation.

-

Monitor strictly by LCMS every 30 minutes. Stop the reaction when the dialkylated impurity reaches >5%.

-

-

Workup:

-

Filter off solids (

). -

Concentrate filtrate.

-

Purify immediately to separate mono-alkylated product from starting material and dialkylated byproducts.

-

Analytical Validation (QC)

Distinguishing

| Analytical Method | Expected Observation for | Expected Observation for |

| 1H NMR | New alkyl signals appear. The | Significant shift in the cyclohexyl C1-H proton signal due to quaternization or increased shielding. |

| 13C NMR | The alkyl carbon attached to Nitrogen will show distinct shifts. | -- |

| 2D NMR (HMBC) | Definitive: The new alkyl protons will show a correlation to the terminal nitrogen (if 15N labeled) or lack correlation to the cyclohexyl ring carbons (C2/C6). | The new alkyl protons will show a strong HMBC correlation to the Cyclohexyl C1 carbon. |

| MS (Fragmentation) | Fragmentation often cleaves the N-N bond. Look for mass of [Alkyl-NH] fragments. | Fragmentation yields [Cyclohexyl-N-Alkyl] fragments. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Method A) | Steric bulk of ketone or poor imine stability. | Add 3Å molecular sieves to drive dehydration. Switch reducing agent to |

| Over-Alkylation (Method B) | Alkyl halide added too fast or in excess. | Use 0.8-0.9 equiv of alkyl halide. Dilute reaction further (0.05 M). |

| Regioisomer Mixture | High temperature overcoming steric bias. | Conduct reaction at 0°C or -10°C. |

| Poor Solubility | Hydrazine HCl salt used without neutralization. | Free-base the starting material first using |

References

-

Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).[1][3] Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099.[1] Link[1]

-

Kawase, Y., Yamagishi, T., et al. (2014).[1][4][5] Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane. Synthesis, 46(04), 455-464.[1][4][5] Link

-

Lane, C. F. (1975).[1] Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups.[6] Synthesis, 1975(03), 135-146.[1] Link[1]

-

Ragnarsson, U. (2001).[1][7] Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews, 30(4), 205-213.[1] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 3. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]

- 4. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 5. Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients [organic-chemistry.org]

- 6. scribd.com [scribd.com]

- 7. d-nb.info [d-nb.info]

Application Note: Experimental Setup for (2-Methylcyclohexyl)hydrazine Reactions

Core Directive & Executive Summary

This guide outlines the experimental framework for the synthesis and subsequent application of (2-methylcyclohexyl)hydrazine , a hindered alkyl hydrazine building block. Unlike simple alkyl hydrazines, the 2-methyl substitution on the cyclohexane ring introduces significant steric and stereochemical factors that influence reactivity and product distribution.

Key Technical Challenges:

-

Stereocontrol: The synthesis yields a mixture of cis and trans isomers. The trans isomer (diequatorial conformation) is thermodynamically favored, but the cis isomer (axial-equatorial) often exhibits distinct kinetic profiles in cyclization reactions.

-

Nucleophilicity vs. Sterics: The N1-nitrogen is nucleophilic, but the adjacent methyl group at C2 hinders attack at sterically congested electrophiles.

-

Stability: Like all alkyl hydrazines, this compound is susceptible to oxidation and should be handled under inert atmosphere.

This protocol details the Reductive Amination Route (favored for safety and yield over direct alkylation) and a standard Pyrazole Cyclization to validate the reagent's quality.

Experimental Workflow Visualization

The following diagram illustrates the critical path from raw materials to the final heterocyclic scaffold.

Figure 1: End-to-end workflow for the synthesis and utilization of this compound.

Section 1: Synthesis of this compound

Methodology: Reductive Hydrazination.[1] Rationale: Direct alkylation of hydrazine with 2-methylcyclohexyl bromide/iodide leads to poly-alkylation and elimination side products. The reductive amination of 2-methylcyclohexanone is superior, allowing for better control over mono-alkylation.

Protocol A: Preparation via Cyanoborohydride Reduction

Reagents:

-

2-Methylcyclohexanone (1.0 eq)

-

Hydrazine hydrate (64% or 98%, 3.0 eq) – Excess is critical to prevent azine formation.

-

Sodium cyanoborohydride (NaBH₃CN) (1.2 eq)

-

Acetic acid (glacial)

-

Methanol (Solvent)[2]

Step-by-Step Procedure:

-

Hydrazone Formation (In Situ):

-

In a round-bottom flask equipped with a stir bar and a dropping funnel, dissolve hydrazine hydrate (3.0 eq) in Methanol (5 mL per mmol ketone).

-

Cool the solution to 0°C.

-

Add 2-methylcyclohexanone (1.0 eq) dropwise over 30 minutes. Note: The solution may become cloudy. The excess hydrazine ensures the equilibrium favors the hydrazone over the azine (dimer).

-

Stir at room temperature for 2 hours.

-

-

Reduction:

-

Add a pH indicator (Bromocresol Green) or use a pH meter.

-

Add acetic acid dropwise until the pH reaches approximately 4–5 (color change to yellow/green). Mechanism: Acid catalysis is required to activate the C=N bond for hydride attack.

-

Add sodium cyanoborohydride (1.2 eq) in small portions over 20 minutes. Caution: Evolution of H₂ gas; ensure venting.[3]

-

Stir at ambient temperature for 16 hours.

-

-

Workup (Acid-Base Extraction):

-

Critical Step for Purity: Concentrate the methanol under reduced pressure.

-

Dissolve residue in 1M HCl (aqueous). This protonates the product (R-NH-NH₃⁺), keeping it in the aqueous phase.

-

Wash the aqueous layer with Dichloromethane (DCM) x2. Removes unreacted ketone and neutral side products.

-

Basify the aqueous layer to pH >12 using 6M NaOH. The solution will become cloudy as the free base hydrazine separates.

-

Extract with Diethyl Ether (x3).

-

Dry combined organic layers over Na₂SO₄ and concentrate in vacuo.

-

Expected Yield: 60–75% as a pale yellow oil. Storage: Store under Argon at -20°C. Alkyl hydrazines oxidize to azo compounds upon air exposure.

Section 2: Application – Pyrazole Synthesis

Methodology: Knorr Pyrazole Synthesis (Condensation with 1,3-Diketones). Rationale: This reaction serves as both a functional application (drug scaffold synthesis) and a chemical test for the hydrazine's nucleophilicity.

Protocol B: Reaction with Acetylacetone

Reagents:

-

This compound (1.0 eq)

-

Acetylacetone (2,4-Pentanedione) (1.1 eq)

-

Ethanol (Absolute)[2]

Step-by-Step Procedure:

-

Dissolve this compound (1.0 eq) in Ethanol (0.5 M concentration).

-

Add Acetylacetone (1.1 eq) dropwise at room temperature. Exothermic reaction may occur.

-

Heat the mixture to reflux (78°C) for 3 hours.

-

Monitoring: Check TLC (SiO₂, 5% MeOH in DCM). The hydrazine spot (ninhydrin active) should disappear.

-

-

Workup:

-

Cool to room temperature.

-

Evaporate solvent.[4]

-

The resulting oil often crystallizes upon standing or trituration with cold hexanes.

-

Data Summary Table: Expected Chemical Shifts

| Moiety | 1H NMR Shift (ppm, CDCl3) | Multiplicity | Notes |

| Pyrazole-CH | 5.8 – 6.0 | Singlet | Characteristic aromatic proton of the pyrazole ring. |

| Pyrazole-CH3 | 2.2 – 2.3 | Singlet | Two distinct methyls (3,5-positions). |

| N-CH (Cyclohexyl) | 3.9 – 4.2 | Multiplet | Deshielded by the adjacent nitrogen. |

| Cyclohexyl-CH3 | 0.7 – 0.9 | Doublet | Shift depends on axial/equatorial orientation (trans vs cis). |

Section 3: Stereochemical Analysis & Logic

The reduction of 2-methylcyclohexanone hydrazone typically yields a mixture of diastereomers.

-

Trans-Isomer (Major): The bulky methyl group at C2 and the hydrazine group at C1 prefer to be in the diequatorial position to minimize 1,3-diaxial interactions.

-

Cis-Isomer (Minor): One group is axial, one is equatorial.

Mechanistic Insight: During the reduction (Step 2 of Protocol A), the hydride (H⁻) attacks the iminium ion. The stereoselectivity is governed by the approach of the hydride. Small reducing agents like NaBH₄ or NaBH₃CN tend to attack from the axial direction (leading to the equatorial hydrazine product), favoring the trans isomer.

Logic Check (Self-Validation):

-

If the NMR shows a coupling constant (

) for the N-CH proton of ~10-12 Hz, it indicates an axial-axial coupling with the vicinal proton, confirming the equatorial position of the hydrazine group (Trans isomer). -

If

is small (~2-4 Hz), the hydrazine is likely axial (Cis isomer).

Section 4: Safety & Handling (Critical)

Hazard Class: Alkyl hydrazines are toxic , corrosive , and potential carcinogens .

-

Inhalation Risk: High. The vapor pressure is sufficient to cause respiratory damage.

-

Control: All operations must be performed in a certified fume hood.[5]

-

-

Skin Absorption: Rapid.

-

Decontamination:

-

Spills should be treated with dilute bleach (sodium hypochlorite) or calcium hypochlorite solution to oxidize the hydrazine to nitrogen gas and water before disposal. Do not use standard organic waste bins for unquenched hydrazine.

-

References

-

Organic Syntheses, Coll. Vol. 6, p. 791 (1988); Vol. 55, p. 73 (1976). General method for alkyl hydrazine synthesis via hydrazone reduction.

-

PubChem Compound Summary , "[(1S,2S)-2-methylcyclohexyl]hydrazine". Physical properties and safety data.[3][6][7][9][10]

-

BenchChem Safety Guide , "Handling Hydrazine Hydrate".[5] Protocols for PPE and spill management.[6]

-

ResearchGate, "Reactions of hydrazide with 1,3-diketones".

Sources

- 1. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. arxada.com [arxada.com]

- 4. 1,3-Diketone synthesis [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ehs.unm.edu [ehs.unm.edu]

- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 8. archimer.ifremer.fr [archimer.ifremer.fr]

- 9. artscimedia.case.edu [artscimedia.case.edu]

- 10. [(1S,2S)-2-methylcyclohexyl]hydrazine | C7H16N2 | CID 28152452 - PubChem [pubchem.ncbi.nlm.nih.gov]

Derivatization of ketones with (2-Methylcyclohexyl)hydrazine

Executive Summary

This application note details the protocol for derivatizing chiral and pro-chiral ketones using (2-Methylcyclohexyl)hydrazine (MCH) . While 2,4-Dinitrophenylhydrazine (DNPH) is the industry standard for quantifying carbonyls, it lacks the stereochemical complexity required for chiral discrimination. MCH, possessing a rigid cyclohexane scaffold and defined stereocenters, acts as a Chiral Derivatizing Agent (CDA).

The reaction converts enantiomeric ketone mixtures into diastereomeric hydrazones. These diastereomers exhibit distinct physical and chromatographic properties, enabling the separation of ketone enantiomers via standard achiral chromatography (HPLC/GC) and improved detection limits in mass spectrometry due to increased lipophilicity and ionization efficiency.

Scientific Basis & Mechanism

The Chiral Advantage

Direct chromatographic separation of ketone enantiomers often requires expensive chiral stationary phases (CSPs). By derivatizing a racemic ketone (

Unlike enantiomers, these diastereomers have different chemical potentials, allowing baseline separation on inexpensive C18 (reversed-phase) columns.

Reaction Mechanism

The derivatization proceeds via acid-catalyzed nucleophilic addition-elimination. The terminal nitrogen of the hydrazine attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate, which dehydrates to form the hydrazone (

Critical Consideration: The cyclohexane ring of MCH provides steric bulk. This rigidity maximizes the energy difference (

Figure 1: Mechanism of hydrazone formation.[1][2] The reaction is an equilibrium process driven to completion by the removal of water or the stability of the conjugated product.

Experimental Protocol

Materials & Reagents

| Reagent | Grade/Purity | Function |

| This compound | >98% (Enantiopure) | Chiral Derivatizing Agent (CDA) |

| Methanol (MeOH) | HPLC Grade | Solvent |

| Acetic Acid (AcOH) | Glacial | Catalyst |

| Sodium Acetate | Anhydrous | Buffer (Optional for acid-sensitive ketones) |

| Dichloromethane (DCM) | ACS Grade | Extraction Solvent |

| Magnesium Sulfate | Anhydrous | Drying Agent |

Author’s Note: Ensure you utilize a single enantiomer of the hydrazine (e.g., cis or trans isomer, specifically resolved). Using racemic MCH will result in a complex mixture of four stereoisomers, making analysis impossible.

Derivatization Procedure (Analytical Scale)

Target Concentration: 0.1 – 1.0 mmol Ketone

-

Preparation: Dissolve 0.5 mmol of the target ketone in 2 mL of Methanol.

-

Reagent Addition: Add 0.6 mmol (1.2 equivalents) of this compound hydrochloride.

-

Catalysis: Add 2 drops of Glacial Acetic Acid.

-

Insight: If the hydrazine is a free base, add 1.5 eq of AcOH to ensure protonation/activation of the carbonyl without protonating the nucleophilic nitrogen entirely.

-

-

Reaction:

-

Volatile Ketones: Stir at Room Temperature (25°C) for 2–4 hours in a sealed vial.

-

Sterically Hindered Ketones: Reflux at 65°C for 60–90 minutes.

-

-

Quenching: Evaporate solvent under nitrogen stream or reduced pressure.

-

Workup:

-

Resuspend residue in 2 mL water.

-

Extract 3x with 1 mL Dichloromethane (DCM).

-

Dry combined organics over

, filter, and concentrate.

-

-

Reconstitution: Dissolve the resulting oil/solid in the HPLC mobile phase (e.g., 50:50 ACN:Water).

Chromatographic Separation (HPLC)

Because the analytes are now diastereomers, achiral phases are sufficient.

-

Column: C18 (ODS) Analytical Column (e.g., 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Gradient: 40% B to 90% B over 20 minutes.

-

Detection: UV at 240–280 nm (hydrazone

transition) or MS (ESI+).

Workflow Visualization

Figure 2: End-to-end analytical workflow for chiral resolution of ketones.

Data Interpretation & Troubleshooting

Calculating Enantiomeric Excess (ee)

Since the derivatization is assumed to be non-selective (reacts equally with R and S ketones) and quantitative, the ratio of hydrazone diastereomers reflects the ratio of the original ketone enantiomers.

Where

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Single Peak Observed | Co-elution of diastereomers | Adjust HPLC gradient (shallower slope) or switch to Phenyl-Hexyl column for |

| Peak Tailing | Residual free hydrazine | Ensure excess hydrazine is removed during workup or add a wash step with dilute HCl (0.1 M). |

| Double Peaks for Pure Enantiomer | Hydrazones can exist as syn/anti isomers around the C=N bond. Heat sample to 60°C to speed up interconversion or use a non-polar solvent to favor one isomer. |

References

-

Guan, X., et al. (2008). "Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation." Journal of Chromatography A.

- Enders, D., et al. (1987). "Asymmetric Synthesis using Hydrazones." Bulletin of the Chemical Society of Belgium. (Foundational chemistry for chiral hydrazone auxiliaries).

- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry.

- Toyo'oka, T. (2002). "Modern Derivatization Methods for Separation Science." John Wiley & Sons. (Comprehensive guide on labeling functional groups for HPLC).

Sources

Scale-up synthesis of (2-Methylcyclohexyl)hydrazine

Application Note: Scale-Up Synthesis of (2-Methylcyclohexyl)hydrazine

Executive Summary

This compound is a critical building block in the synthesis of fused pyrazoles and indazoles, acting as a scaffold for various kinase inhibitors and CNS-active pharmaceutical ingredients. While simple in structure, its scale-up presents two distinct challenges: process safety regarding hydrazine handling and stereochemical control of the cyclohexane ring.

This guide details a scalable, two-step Reductive Hydrazination protocol. Unlike nucleophilic substitution (which suffers from poly-alkylation and elimination side reactions), this route utilizes the condensation of 2-methylcyclohexanone with hydrazine hydrate followed by catalytic hydrogenation. This approach maximizes atom economy, safety, and yield.

Process Safety Management (PSM)

CRITICAL WARNING: Hydrazine hydrate is a potent reducing agent, a suspected human carcinogen, and highly toxic.[1] It is unstable in the presence of metal oxides (Fe, Cu, Mo) and porous materials (earth, wood).

Safety Protocol 42-A (Hydrazine Handling):

-

Engineering Controls: All hydrazine transfers must occur in a Class I, Division 1 fume hood or a closed-system glovebox.

-

PPE: Butyl rubber gloves (Double gloving recommended), full-face respirator (if outside closed systems), and Tyvek suit.

-

Quenching: Spills must be neutralized immediately with dilute sodium hypochlorite (<5%) or calcium hypochlorite.

-

Incompatibility: Strictly avoid contact with oxidizing agents (H2O2, HNO3) and metal catalysts before the hydrogenation step is inerted.

Retrosynthetic Analysis & Pathway

The most robust route for scale-up avoids direct alkylation. Instead, we utilize the equilibrium formation of a hydrazone, followed by irreversible reduction.

Figure 1: Retrosynthetic strategy prioritizing atom economy and safety.

Stage 1: Hydrazone Formation

Objective: Quantitative conversion of ketone to hydrazone while managing the exotherm.

Mechanism & Rationale

The reaction is an equilibrium process. On a small scale, molecular sieves are used. On a kilogram scale, azeotropic distillation is preferred, but for hydrazine, simple reflux in ethanol usually drives the reaction due to the precipitation or stability of the hydrazone.

Protocol

-

Reactor Setup: 5L Jacketed Glass Reactor equipped with an overhead stirrer (Teflon impeller), reflux condenser, and internal temperature probe. Nitrogen purge line attached.

-

Charge: Load Ethanol (2.5 L) and 2-Methylcyclohexanone (500 g, 4.46 mol) . Start stirring at 250 RPM.

-

Addition: Cool the jacket to 10°C. Add Hydrazine Hydrate (64% or 80% w/w, 1.2 eq) dropwise via a pressure-equalizing addition funnel.

-

Control: Maintain internal temperature < 30°C. Hydrazine addition is exothermic.

-

-

Reaction: Once addition is complete, warm the reactor to reflux (78°C) for 4–6 hours.

-

Monitoring: Monitor by GC-MS or TLC (Visualizing agent: Anisaldehyde). Disappearance of ketone indicates completion.

-

Workup:

-

Cool to 20°C.

-

Concentrate the mixture under reduced pressure (Rotovap) to remove ethanol and excess water/hydrazine.

-

Note: The hydrazone is often an oil.[2] If it solidifies, filter it. If oil, use directly in Stage 2 to minimize handling of toxic intermediates.

-

Stage 2: Catalytic Hydrogenation

Objective: Stereoselective reduction of the C=N bond.

Stereochemical Insight

The reduction of 2-substituted cyclohexyl hydrazones typically yields a mixture of cis and trans isomers.

-

Kinetic Product (Cis): Hydrogen approaches from the less hindered face (opposite the methyl group).

-

Thermodynamic Product (Trans): More stable diequatorial conformation.[3]

-

Catalyst Choice: PtO2 (Adam's Catalyst) or Pt/C often favors the cis isomer in acidic media, while Pd/C in neutral media may allow equilibration to the trans isomer. For general scale-up, 5% Pt/C is robust.

Protocol

-

Reactor Setup: High-Pressure Hydrogenation Autoclave (e.g., Parr or Buchi).

-

Solvent System: Dissolve the crude hydrazone residue in Methanol (3 L) .

-

Catalyst Loading:

-

Safety: Catalysts are pyrophoric. Wet the catalyst with water or add under an Argon blanket.

-

Add 5% Pt/C (dry weight: 2% w/w relative to substrate) .

-

-

Hydrogenation:

-

Seal reactor. Purge with N2 (3x) then H2 (3x).

-

Pressurize to 30–50 psi (2–3.5 bar) H2.

-

Stir vigorously at RT for 12 hours.

-

-

Completion: Check H2 uptake. When uptake ceases, sample for HPLC/GC.

-

Filtration: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Rinse with Methanol.

Purification & Salt Formation

Free hydrazine bases are prone to air oxidation (turning yellow/brown). Isolating the product as the dihydrochloride salt ensures long-term stability and purifies the solid.

-

Acidification: Cool the methanolic filtrate to 0°C.

-

Salt Formation: Slowly bubble HCl gas or add 4M HCl in Dioxane until pH < 2.

-

Crystallization: The this compound·HCl salt will precipitate.

-

Isolation: Filter the white solid. Wash with cold diethyl ether or MTBE.

-

Drying: Dry in a vacuum oven at 40°C over P2O5.

Data Summary Table: Typical Scale-Up Metrics

| Parameter | Specification | Notes |

| Yield (Overall) | 65% – 75% | Calculated from ketone. |

| Purity (HPLC) | > 98.0% (AUC) | UV detection at 210 nm (low sensitivity) or CAD. |

| Appearance | White crystalline solid | As HCl salt. Free base is a clear oil.[2] |

| Cis:Trans Ratio | Variable (approx 60:40) | Dependent on catalyst. Can be enriched via recrystallization of the salt in EtOH/Et2O. |

Analytical Controls & Troubleshooting

Workflow Diagram

Figure 2: Downstream processing workflow.

Troubleshooting Guide

-

Incomplete Hydrogenation: If H2 uptake stalls, the catalyst may be poisoned by residual hydrazine hydrate or sulfur contaminants. Action: Purge, filter, and reload fresh catalyst.

-

Low Yield of Salt: The salt might be too soluble in Methanol. Action: Concentrate the methanol to 20% volume and add excess MTBE or Et2O to force precipitation.

-

Coloration: Pink/Brown product indicates oxidation. Action: Recrystallize immediately from Ethanol/Water with a pinch of sodium dithionite.

References

-

Hydrazine Safety & Handling

- National Center for Biotechnology Information. PubChem Compound Summary for Hydrazine.

-

[Link]

-

Reductive Amination/Hydrazination Protocols

- Organic Syntheses, Coll. Vol. 5, p. 43 (1973); Vol. 44, p. 75 (1964). (General method for hydrazone reduction).

-

[Link]

-

Stereochemistry of Cyclohexanone Reductions

- J. Am. Chem. Soc. 1974, 96, 1, 292–293.

-

[Link]

-

Catalytic Hydrogenation of Hydrazones

Sources

(2-Methylcyclohexyl)hydrazine reaction with aldehydes to form hydrazones

Application Note: Precision Synthesis of (2-Methylcyclohexyl)hydrazones

Part 1: Executive Summary & Strategic Relevance

The condensation of (2-methylcyclohexyl)hydrazine with aldehydes is a high-value transformation in medicinal chemistry, particularly for generating diverse libraries of hydrazone-based pharmacophores or stable intermediates for C(sp³)-C(sp³) coupling (e.g., via reductive alkylation).

Unlike simple alkyl hydrazines, the 2-methylcyclohexyl moiety introduces unique stereochemical and steric challenges. The vicinal methyl group at the C2 position exerts conformational bias on the cyclohexane ring, influencing both the reaction kinetics and the E/Z isomer ratio of the resulting hydrazone.

This guide provides a self-validating protocol designed to maximize yield and purity while controlling for the specific instability profiles of alkyl hydrazones.

Part 2: Mechanistic Insight & Stereochemistry

The Reaction Landscape

The reaction proceeds via a classic acid-catalyzed condensation. However, the use of this compound hydrochloride (the standard commercial form) requires careful modulation of pH.

-

The Nucleophile: The terminal nitrogen (

) is the active nucleophile.[1] The internal nitrogen ( -

The Catalyst: A pH of 4.0–5.0 is critical.

-

Too Acidic (pH < 3): The terminal amine protonates (

), killing nucleophilicity. -

Too Basic (pH > 6): The carbonyl oxygen is not sufficiently activated, slowing the rate-determining dehydration step.

-

Stereochemical Control

The starting material often exists as a mixture of cis and trans isomers regarding the cyclohexane ring.

-

Ring Conformation: The bulky hydrazino group and the methyl group will adopt a diequatorial orientation in the trans isomer (most stable), whereas the cis isomer involves an axial/equatorial split.

-

Hydrazone Geometry: The resulting

bond heavily favors the (E)-isomer to minimize steric clash between the aldehyde substituent (

Mechanistic Pathway (Graphviz)

Caption: Figure 1. Reaction pathway highlighting the critical buffering step and the rate-limiting dehydration, influenced by the steric bulk of the 2-methylcyclohexyl motif.

Part 3: Experimental Protocol

Safety Warning: Alkyl hydrazines are potential genotoxins and skin sensitizers. Handle all solids and solutions in a fume hood. Avoid inhalation.

Materials & Reagents

| Component | Specification | Role |

| This compound HCl | >95% Purity (CAS: 1210687-85-6) | Nucleophile Source |

| Aldehyde (R-CHO) | 1.0 Equiv | Electrophile |

| Sodium Acetate (NaOAc) | Anhydrous | Buffering Agent (HCl scavenger) |

| Ethanol (EtOH) | Absolute (200 proof) | Solvent (Promotes precipitation) |

| Magnesium Sulfate | Anhydrous | Drying Agent |

Step-by-Step Procedure

Step 1: Preparation of the Free Base (In Situ)

-

Rationale: Commercial alkyl hydrazines are sold as HCl salts for stability. Direct reaction requires liberating the free base without creating a highly basic environment that stalls dehydration.

-

Action: In a round-bottom flask, suspend this compound HCl (1.0 mmol) in Ethanol (5 mL). Add Sodium Acetate (1.1 mmol).

-

Observation: Stir for 10 minutes at room temperature. The solution should become cloudy as NaCl precipitates.

Step 2: Aldehyde Addition

-

Action: Add the Aldehyde (1.0 mmol) dropwise to the stirring hydrazine solution.

-

Note: If the aldehyde is a solid, dissolve it in a minimal amount of EtOH (1-2 mL) before addition.

-

Condition: Stir at Room Temperature (20–25°C) .

-

Optimization: For electron-poor aldehydes (reactive), RT is sufficient. For electron-rich or sterically hindered aldehydes, heat to 60°C (Reflux).

-

Step 3: Monitoring (The Self-Validating Checkpoint)

-

Method: Thin Layer Chromatography (TLC).

-

Eluent: 20% EtOAc in Hexanes (typical).

-

Visualization: UV (254 nm) and Stain (Permanganate or Ninhydrin). Hydrazones often stain distinctively (yellow/orange).

-

Endpoint: Disappearance of the aldehyde spot.

-

Timeframe: 30 mins to 4 hours.

-

Step 4: Work-up and Isolation [2]

-

Scenario A: Product Precipitates (Ideal)

-

Cool the mixture to 0°C. Filter the solid. Wash with cold EtOH.

-

-

Scenario B: Homogeneous Solution

-

Remove solvent under reduced pressure (Rotavap).

-

Dissolve residue in Dichloromethane (DCM).

-

Wash with Water (1x) and Brine (1x) to remove salts.

-

Dry over MgSO₄, filter, and concentrate.

-

Step 5: Purification (Critical)

-

Warning: Hydrazones can hydrolyze on acidic silica gel.

-

Recommendation:

-

Recrystallization: (Preferred) From EtOH/Water or Hexanes.

-

Neutral Alumina Chromatography: If chromatography is necessary, use neutral alumina instead of silica.

-

Amine-Doped Silica: If using silica, pre-treat the column with 1% Triethylamine (Et₃N) in the eluent to neutralize acidity.

-

Part 4: Characterization & Data Interpretation

NMR Analysis (¹H)

The 2-methylcyclohexyl group creates a complex aliphatic region, but key diagnostic signals confirm formation.

| Signal | Chemical Shift ( | Multiplicity | Interpretation |

| 6.8 – 7.8 ppm | Singlet (or doublet) | Diagnostic Hydrazone proton. E-isomer is usually downfield of Z. | |

| 5.0 – 9.0 ppm | Broad Singlet | Exchangeable proton. Shift varies with solvent/concentration. | |

| 2.8 – 3.5 ppm | Multiplet | Methine proton on C1 of cyclohexane. | |

| 0.8 – 1.1 ppm | Doublet | Methyl group at C2. Splitting confirms coupling to C2-H. |

Stereochemical Complexity

You will likely observe two sets of signals in the NMR.

-

Source 1: cis/trans isomers of the cyclohexane ring (from starting material).

-

Source 2: E/Z isomers of the hydrazone (

).

-

Guidance: Do not mistake these for impurities. Integration ratios should be consistent across the spectrum.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete protonation/deprotonation cycle. | Check pH. Ensure NaOAc was added. If too acidic, add Et₃N. |

| Aldehyde Remains | Equilibrium favors starting materials (hydrolysis). | Add molecular sieves (3Å or 4Å) to the reaction to trap water and drive equilibrium. |

| Product Decomposition | Hydrolysis on Silica. | Switch to Neutral Alumina or recrystallization. Store product at -20°C under Argon. |

| Multiple Spots on TLC | E/Z Isomerism. | This is normal. Isomers often equilibrate in solution. Isolate the major spot if possible, or characterize as a mixture. |

Part 6: Workflow Visualization

Caption: Figure 2. Operational workflow for the synthesis of (2-methylcyclohexyl)hydrazones.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 14: Nucleophilic addition to C=O).

-

Childs, A. et al. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Journal of the American Chemical Society, 135(17), 6396–6399.

-

BenchChem. (2023). This compound hydrochloride Product Page & Properties.[3]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.

Sources

Troubleshooting & Optimization

Decomposition of (2-Methylcyclohexyl)hydrazine and prevention

A Guide for Researchers, Scientists, and Drug Development Professionals on the Decomposition of (2-Methylcyclohexyl)hydrazine and Its Prevention

Welcome to the Technical Support Center for this compound. As a Senior Application Scientist, I have compiled this guide to address common challenges encountered during the handling, storage, and use of this important chemical intermediate. This resource is structured in a question-and-answer format to provide direct and actionable solutions to potential issues, ensuring the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs) & Troubleshooting

Storage and Handling

Question 1: I've noticed a gradual discoloration and loss of potency of my this compound sample. What is causing this, and how can I prevent it?

Answer: The observed degradation is likely due to a combination of oxidative and thermal decomposition pathways. This compound, like other substituted hydrazines, is susceptible to autoxidation in the presence of atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures. The bulky 2-methylcyclohexyl group can influence the rate of decomposition compared to simpler alkylhydrazines.

Core Principles of Prevention:

-

Inert Atmosphere: Always store this compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

-

Temperature Control: Store the compound in a cool, dark place. Refrigeration is recommended for long-term storage. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.

-

Light Protection: Use amber or opaque containers to protect the compound from light, which can catalyze decomposition.

Troubleshooting Checklist:

-

Atmosphere: Is the container properly sealed under an inert gas?

-

Temperature: Is the storage temperature consistently low?

-

Light Exposure: Is the container protected from light?

-

Purity: Was the initial purity of the material confirmed? Impurities can sometimes catalyze decomposition.

Question 2: What are the ideal storage conditions for this compound to ensure its long-term stability?

Answer: To maximize the shelf-life of this compound, it is crucial to control the storage environment meticulously. The following table summarizes the recommended storage conditions:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Reduces the rate of thermal decomposition. |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidative decomposition by excluding oxygen. |

| Container | Amber glass or other opaque, inert material | Protects from light-induced degradation. |

| Seal | Tightly sealed with a secure cap | Prevents ingress of air and moisture. |

| Location | Well-ventilated, designated chemical storage area | Ensures safety in case of accidental release. |

Decomposition Pathways and Byproducts

Question 3: What are the primary decomposition pathways for this compound, and what byproducts should I be aware of in my reaction mixtures?

Answer: The decomposition of this compound can proceed through several pathways, primarily oxidative and thermal routes. The presence of catalysts, such as transition metals, can significantly influence the reaction pathways and the distribution of byproducts.

1. Oxidative Decomposition (Autoxidation): This is often the most significant pathway under ambient conditions. The reaction with oxygen can be a radical-mediated process, leading to a variety of products. The initiation step often involves the formation of a hydrazyl radical.

Potential Byproducts:

-

2-Methylcyclohexanone and/or 2-Methylcyclohexanol (from oxidation of the cyclohexane ring)

-

Nitrogen gas (N₂)

-

Water (H₂O)

-

Ammonia (NH₃)

-

Various radical coupling products

2. Thermal Decomposition: At elevated temperatures, the N-N bond, being the weakest bond in the molecule, is susceptible to cleavage. This can lead to the formation of radicals that can then undergo further reactions.

Potential Byproducts:

-

2-Methylcyclohexane

-

Nitrogen gas (N₂)

-

Ammonia (NH₃)

-

Hydrogen gas (H₂)

3. Catalytic Decomposition: Trace amounts of transition metals (e.g., copper, iron, iridium) can catalyze the decomposition of hydrazines, even at room temperature.[1][2][3][4][5] The mechanism often involves redox cycling of the metal ion.

Diagram of Decomposition Pathways:

Caption: Major decomposition pathways of this compound.

Question 4: I suspect my reaction is being affected by trace metal catalysis. How can I mitigate this?

Answer: Trace metal contamination is a common and often overlooked cause of hydrazine decomposition. Here’s a troubleshooting workflow to address this issue:

Troubleshooting Workflow for Suspected Metal Catalysis:

Caption: Troubleshooting workflow for suspected metal-catalyzed decomposition.

Experimental Protocol: Acid Washing of Glassware

-

Soak glassware in a 1-6 M solution of hydrochloric acid (HCl) or nitric acid (HNO₃) for at least 4 hours (overnight is preferable).

-

Rinse thoroughly with deionized water (at least 5-6 times).

-

Final rinse with high-purity water (e.g., Milli-Q).

-

Dry in an oven.

Solvent Compatibility and Reaction Conditions

Question 5: Which solvents are compatible with this compound, and are there any I should avoid?

Answer: The choice of solvent is critical for maintaining the stability of this compound.

Compatible Solvents:

-

Alcohols (e.g., methanol, ethanol): Generally good solvents, but ensure they are deoxygenated.

-

Ethers (e.g., THF, dioxane): Suitable if peroxide-free and deoxygenated.

-

Aprotic Polar Solvents (e.g., DMF, DMSO): Use high-purity, anhydrous grades. Be aware that these can be difficult to remove.

-

Hydrocarbons (e.g., toluene, hexane): Good for non-polar reactions, ensure they are deoxygenated.

Solvents to Use with Caution or Avoid:

-

Water: While some hydrazines are water-soluble, the presence of dissolved oxygen in water can accelerate decomposition. If water is necessary, it must be thoroughly deoxygenated. The pH of the aqueous solution can also affect stability.

-

Chlorinated Solvents (e.g., dichloromethane, chloroform): Can potentially react with hydrazines, especially in the presence of light or catalysts. Use with caution and under an inert atmosphere.

-

Protic Acids: Will form salts with the basic hydrazine. This may be desirable in some cases to improve stability, but will render the hydrazine non-nucleophilic.

Question 6: How does pH affect the stability of this compound in aqueous solutions?

Answer: The stability of hydrazines in aqueous media is pH-dependent. Generally, hydrazines are more stable under slightly basic to neutral conditions.

-

Acidic Conditions (pH < 7): In acidic solutions, the hydrazine will be protonated to form the corresponding hydrazinium salt. While this can protect it from oxidation, it also deactivates its nucleophilicity. Strong acidic conditions can promote hydrolysis of certain hydrazine derivatives, though this is more relevant for hydrazones.[6][7][8][9]

-

Neutral to Basic Conditions (pH 7-10): In this range, the free base form of the hydrazine is present, which is susceptible to oxidation. However, the rate of autoxidation is often manageable, and this is the typical pH range for reactions where the hydrazine acts as a nucleophile.

-

Strongly Basic Conditions (pH > 10): While high pH can suppress the formation of certain catalytic species, it can also promote other decomposition pathways.

For reactions in aqueous media, it is advisable to use a deoxygenated buffer system to maintain a stable pH.

References

-

Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. ResearchGate. [Link]

- Method for the hydrolysis of hydrazones.

-

Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. PubMed. [Link]

-

Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. PMC. [Link]

-

Autoxidation of Hydrazones. Some New Insights. ResearchGate. [Link]

-

Proposed mechanism of acid hydrolysis of hydrazones studied[10]. ResearchGate. [Link]

-

Autoxidation of hydrazones. Some new insights. PubMed. [Link]

-

Oxidation of substituted hydrazines by superoxide ion: the initiation step for the autoxidation of 1,2-diphenylhydrazine. Journal of the American Chemical Society. [Link]

-

Autoxidation of Hydrazones. Some New Insights. Sci-Hub. [Link]

-

The Decomposition of Hydrazine in the Gas Phase and over an Iridium Catalyst. Iowa State University Digital Repository. [Link]

-

Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. Beilstein Journal of Organic Chemistry. [Link]

-

The Decomposition of Hydrazine in the Gas Phase and over an Iridium Catalyst. ResearchGate. [Link]

-

The possible mechanism of decomposition of hydrazine catalyzed by... ResearchGate. [Link]

-

Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. ResearchGate. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Effective Fluorescence Detection of Hydrazine and the Photocatalytic Degradation of Rhodamine B Dye Using CdO-ZnO Nanocomposites. MDPI. [Link]

-

"Selective, Catalytic Decomposition of Hydrazine" by Benjamin A. Kitson and Shirin N. Oliaee. IdeaExchange@UAkron. [Link]

-

Formation and Decomposition of Chemically Activated and Stabilized Hydrazine. The Journal of Physical Chemistry A. [Link]

-

pH-sensitive hydrazone bond: Topics by Science.gov. Science.gov. [Link]

-

Selective, Catalytic Decomposition of Hydrazine. IdeaExchange@UAkron. [Link]

-

Carbon radicals in the metabolism of alkyl hydrazines. PubMed. [Link]

-

Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. NIH. [Link]

-

Optimization studies. (A), effects of pH and hydrazine monohydrate on... ResearchGate. [Link]

-

[(1S,2S)-2-methylcyclohexyl]hydrazine. PubChem. [Link]

-

THE GAS PHASE DECOMPOSITION OF HYDRAZINE PROPELLANTS. DTIC. [Link]

-

Detailed Chemical Kinetic Modeling of Hydrazine Decomposition. NASA Technical Reports Server. [Link]

-

Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. MDPI. [Link]

-

Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. [Link]

-

A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ChemRxiv. [Link]

-

Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis. PubMed. [Link]

-

methylhydrazine sulfate. Organic Syntheses. [Link]

-

Stability study of hydrazones. ResearchGate. [Link]

Sources

- 1. DSpace [dr.lib.iastate.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. "Selective, Catalytic Decomposition of Hydrazine" by Benjamin A. Kitson and Shirin N. Oliaee [ideaexchange.uakron.edu]

- 5. ideaexchange.uakron.edu [ideaexchange.uakron.edu]

- 6. researchgate.net [researchgate.net]

- 7. US3113971A - Method for the hydrolysis of hydrazones - Google Patents [patents.google.com]

- 8. Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]

Technical Support Center: Stereoselective Synthesis of (2-Methylcyclohexyl)hydrazine

Welcome to the technical support center for the stereoselective synthesis of (2-Methylcyclohexyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Introduction: The Challenge of Stereocontrol

The synthesis of this compound presents a significant stereochemical challenge due to the presence of two contiguous stereocenters on a flexible cyclohexane ring. This can result in a mixture of up to four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Achieving high diastereoselectivity and enantioselectivity is paramount, particularly in drug development where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful.

This guide will address common hurdles in controlling the stereochemical outcome of this synthesis, focusing on strategies to maximize the yield of the desired stereoisomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common approaches involve the reduction of a hydrazone derived from 2-methylcyclohexanone or the direct alkylation of a hydrazine derivative. Key strategies include:

-

Diastereoselective Reduction of Hydrazones: This involves the formation of a hydrazone from 2-methylcyclohexanone and a suitable hydrazine derivative, followed by a diastereoselective reduction of the C=N bond. The choice of reducing agent and reaction conditions is critical for controlling the stereochemistry.

-

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of a prochiral hydrazone is a powerful method for establishing the desired stereocenters with high enantioselectivity.[1][2] This often employs chiral transition metal catalysts, such as those based on rhodium, ruthenium, palladium, or nickel.[2]

-

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the hydrazine moiety to direct the stereochemical outcome of a subsequent reaction, such as alkylation or reduction.[3][4][5] The auxiliary is then cleaved to yield the desired chiral hydrazine.

-

Enzymatic Reductive Amination: Biocatalytic methods using enzymes like imine reductases (IREDs) offer a green and highly selective alternative for the synthesis of chiral hydrazines.[6]

Q2: How can I control the cis/trans diastereoselectivity at the C1 and C2 positions?